molecular formula C10H11NO3S B1275935 2-(2-acetamidophenyl)sulfanylacetic Acid CAS No. 915920-17-1

2-(2-acetamidophenyl)sulfanylacetic Acid

Cat. No. B1275935
CAS RN: 915920-17-1
M. Wt: 225.27 g/mol
InChI Key: JNBUZEDLPGRPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-acetamidophenyl)sulfanylacetic Acid is a chemical compound with the molecular formula C10H11NO3S . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 2-(2-acetamidophenyl)sulfanylacetic Acid consists of an acetamidophenyl group attached to a sulfanylacetic acid group . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Quantum Chemical Studies

This compound has been used in experimental and theoretical quantum chemical studies . It has been characterized by elemental analyses, FT-IR, UV–Vis., ESR, 1H-NMR, and thermal analysis along with the theoretical quantum chemical studies . These studies showed the ligand to be a tridentate ligand with three coordinate bonds .

Biological Activity

The copper (II) complex of this compound was found to possess notable biological activity . It was evaluated for its antibacterial activity against two bacterial species, namely Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) . Antifungal screening was performed against two species (Condida albicans and Aspergillus flavus) .

Molecular Docking

Molecular docking investigation predicted different types of non-covalent interactions of the synthesized ligand towards Insulin-like growth factor 1 receptor (ID: 5FXR) .

Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

This compound can be used in the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .

Drug Development

The 2-aminothiazole scaffold, which is a part of this compound, is one of the characteristic structures in drug development . This essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .

Pharmaceutical Applications

Owing to their significant role in drug design and discovery programs, the search for and development of efficient, environmentally friendly, and economic processes for the preparation of the title compounds is of great importance in the pharmaceutical industry .

properties

IUPAC Name

2-(2-acetamidophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBUZEDLPGRPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406390
Record name 2-(2-acetamidophenyl)sulfanylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915920-17-1
Record name 2-(2-acetamidophenyl)sulfanylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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